

Zoldonrasib (RMC-9805): Application Notes and Protocols for Phase 1 Clinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Phase 1 clinical trial data for **Zoldonrasib** (RMC-9805), a first-in-class, oral, covalent inhibitor of the KRAS G12D mutation. The included protocols are based on established methodologies for clinical research and are intended to serve as a guide for professionals in the field.

Introduction

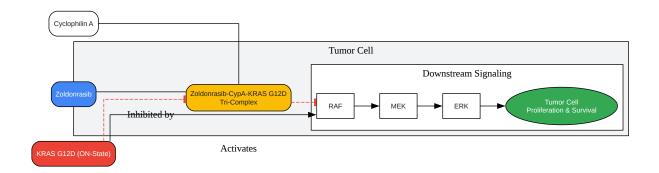
Zoldonrasib is an investigational targeted therapy that selectively inhibits the KRAS G12D mutation, a key driver in various solid tumors, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer.[1][2] Unlike previous KRAS inhibitors that target the inactive (GDP-bound) state, **Zoldonrasib** uniquely targets the active, GTP-bound (ON) state of the KRAS G12D protein.[1] This is achieved through an innovative mechanism where **Zoldonrasib** forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to covalent modification and subsequent inhibition of downstream signaling pathways.[1][3]

Mechanism of Action and Signaling Pathway

Zoldonrasib's novel mechanism of action involves the formation of a stable, covalent bond with the aspartic acid residue of the G12D-mutated KRAS protein. This interaction is facilitated by the formation of a tri-complex with the ubiquitously expressed chaperone protein, cyclophilin



A. By targeting the active RAS(ON) state, **Zoldonrasib** effectively blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.



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Zoldonrasib's tri-complex formation and inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Phase 1 Clinical Trial Overview (NCT06040541)

The ongoing Phase 1, multicenter, open-label study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **Zoldonrasib** in patients with advanced solid tumors harboring the KRAS G12D mutation.[4][5]

Patient Population

Eligible patients for the Phase 1 trial include adults (≥18 years) with a confirmed diagnosis of an advanced solid tumor with a KRAS G12D mutation who have received prior standard therapy.[4][5] Key inclusion criteria include an ECOG performance status of 0 or 1.[4][5] Patients with active brain metastases are typically excluded.[4][5]

Study Design and Dosage



The study consists of a dose-escalation phase followed by a dose-expansion phase.[4][5] In the dose-escalation portion, patients received **Zoldonrasib** orally at various dose levels to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4][5]

Table 1: **Zoldonrasib** Phase 1 Dose Escalation Regimens

Dosing Schedule	Dose Levels (mg)	
Once Daily (QD)	150, 300, 600, 900, 1200	
Twice Daily (BID)	300, 450, 600	

Data sourced from clinical trial presentations.[4][5]

Based on the findings from the dose-escalation phase, 1200 mg once daily was identified as the candidate for the recommended Phase 2 dose.[5]

Safety and Tolerability

Zoldonrasib has been generally well-tolerated across all dose levels. The most common treatment-related adverse events (TRAEs) are summarized in the table below.

Table 2: Common Treatment-Related Adverse Events (≥10% incidence)

Adverse Event	Frequency	Severity
Nausea	~27-30%	Primarily Grade 1/2
Diarrhea	~13-16%	Primarily Grade 1/2
Vomiting	Not specified	Primarily Grade 1/2

Data compiled from multiple clinical trial reports.[4][5]

Importantly, a maximum tolerated dose was not reached, and no dose-limiting toxicities were observed.[6]

Preliminary Efficacy



Early data from the Phase 1 trial have shown promising antitumor activity. In a cohort of patients with NSCLC treated with the 1200 mg QD dose, an objective response rate (ORR) of 61% and a disease control rate (DCR) of 89% were observed.[7] In patients with PDAC receiving the 1200 mg daily dose, the ORR was 30% with a DCR of 80%.[5]

Experimental Protocols

The following are generalized protocols for the key experiments conducted during the **Zoldonrasib** Phase 1 clinical trial. These are based on standard clinical trial methodologies.

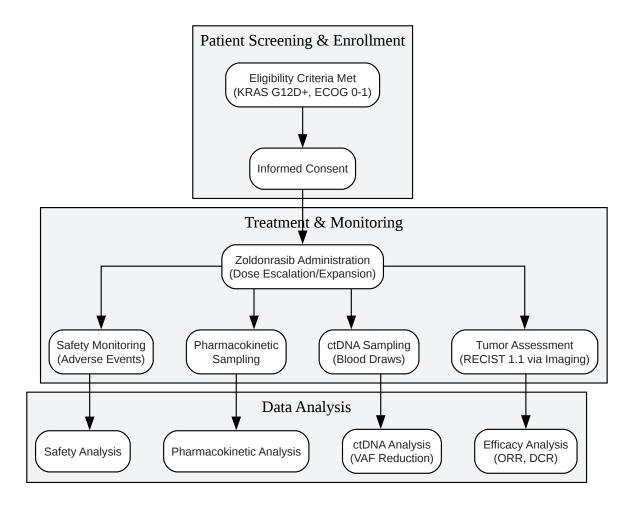
Assessment of Antitumor Activity

Objective: To evaluate the effect of **Zoldonrasib** on tumor size.

Methodology: Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

- Baseline Assessment: All measurable lesions (up to a maximum of 5 total, and 2 per organ)
 are identified and their longest diameters are measured and summed to calculate the
 baseline sum of diameters.[8]
- Follow-up Assessments: Tumor assessments are performed at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT or MRI.[8][9]
- Response Classification:
 - Complete Response (CR): Disappearance of all target lesions.
 - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
 - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[10]





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General experimental workflow for the **Zoldonrasib** Phase 1 clinical trial.

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of **Zoldonrasib**.

Methodology:

 Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration.



- Bioanalysis: Plasma concentrations of Zoldonrasib are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters including:
 - Cmax (Maximum plasma concentration)
 - Tmax (Time to reach Cmax)
 - AUC (Area under the plasma concentration-time curve)
 - t1/2 (Elimination half-life)[11][12]

Circulating Tumor DNA (ctDNA) Analysis

Objective: To assess the pharmacodynamic effects of **Zoldonrasib** by measuring changes in KRAS G12D variant allele frequency (VAF) in plasma.

Methodology:

- Sample Collection: Peripheral blood is collected at baseline and on-treatment.
- Plasma Isolation: Plasma is separated from whole blood by centrifugation.
- ctDNA Extraction: Cell-free DNA is extracted from the plasma.
- VAF Quantification: The VAF of the KRAS G12D mutation is quantified using a highly sensitive method such as:
 - Droplet Digital PCR (ddPCR): For targeted analysis of a known mutation.
 - Next-Generation Sequencing (NGS): For broader genomic profiling.[13][14]
- Data Analysis: Changes in VAF from baseline are calculated to assess treatment response at a molecular level.

Conclusion



The Phase 1 clinical trial of **Zoldonrasib** has demonstrated a manageable safety profile and encouraging preliminary antitumor activity in patients with KRAS G12D-mutated solid tumors. The unique mechanism of targeting the active RAS(ON) state represents a promising new strategy in the treatment of these cancers. Further clinical development is ongoing to confirm these findings and to explore the full potential of **Zoldonrasib** in this patient population.

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